molecular formula C12H14N2O B2872367 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol CAS No. 1029039-55-1

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B2872367
CAS No.: 1029039-55-1
M. Wt: 202.257
InChI Key: KNNLQQNZZQULHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 5, and an ethanol group at position 4. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester, followed by subsequent functionalization of the pyrazole ring. For example, the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethylene oxide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as sodium acetate, and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetaldehyde or 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-(3-methyl-5-phenyl-1H-dihydropyrazol-4-yl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLQQNZZQULHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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